Palmitoylcarnitine
Overview
Description
Palmitoyl-carnitine is an ester derivative of carnitine, involved in the metabolism of fatty acids. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates energy in the form of adenosine triphosphate (ATP) . This compound is essential for the conversion of fatty acids into energy, particularly in tissues with high energy demands such as the heart and skeletal muscles.
Mechanism of Action
Target of Action
Palmitoylcarnitine primarily targets the Carnitine Palmitoyltransferase (CPT) system . The CPT system is a key rate-limiting enzyme in the fatty acid oxidation (FAO) pathway and plays a significant role in regulating host immune responses .
Mode of Action
This compound interacts directly with the CPT system . It also has been reported to interact with protein kinase C , enhancing its activity in the presence of certain compounds while inhibiting its basal activity .
Biochemical Pathways
This compound is involved in the tricarboxylic acid cycle (TCA cycle) to generate energy . It is utilized in the TCA cycle through a process known as beta-oxidation , which yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .
Pharmacokinetics
This compound is an ester derivative of carnitine involved in the metabolism of fatty acids . During the TCA cycle, fatty acids undergo beta-oxidation to produce energy in the form of ATP . The mitochondrial membrane prevents the entry of long-chain fatty acids, so the conversion of fatty acids such as palmitic acid is key . Palmitic acid is first converted to Palmitoyl-CoA, which can freely pass the outer mitochondrial membrane . The Palmitoyl-CoA is then enzymatically transformed into this compound via the Carnitine O-palmitoyltransferase family . The this compound is then actively transferred into the inner membrane of the mitochondria via the carnitine-acylcarnitine translocase . Once inside the inner mitochondrial membrane, the this compound is transformed back to the palmitoyl-CoA form .
Result of Action
The action of this compound leads to the generation of significant amounts of energy. The beta-oxidation of this compound yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle . Each NADH generates 2.5 ATP in the ETC and FADH2 generates 1.5 ATP . This totals to 108 ATP, but 2 ATP are consumed to generate the initial Palmitoyl-CoA, leaving a net gain of 106 ATP .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been reported that this compound has properties as a surfactant, with a capacity to solubilize biological membranes similar to that of many synthetic detergents used in the biochemical laboratory . This suggests that the cellular environment and the presence of other compounds can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Palmitoylcarnitine is involved in the transport of long-chain fatty acids across the mitochondrial membrane, a process facilitated by the carnitine palmitoyltransferase (CPT) system . The CPT system includes two key enzymes: carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II). CPT I, located on the outer mitochondrial membrane, catalyzes the formation of this compound from palmitoyl-CoA and carnitine. This compound is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the mitochondria, CPT II converts this compound back to palmitoyl-CoA, which enters the β-oxidation pathway .
Cellular Effects
This compound influences various cellular processes, including energy metabolism and cell signaling. It plays a pivotal role in the β-oxidation of fatty acids, providing acetyl-CoA for the citric acid cycle and subsequent ATP production. Additionally, this compound has been observed to affect the palmitoylation of proteins, such as the growth-associated protein GAP-43, which is involved in neural cell differentiation . This modification can influence protein localization and function, impacting cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific enzymes and transporters. The binding of this compound to CPT I and CPT II is crucial for its transport into the mitochondria. Inhibition or activation of these enzymes can significantly impact fatty acid metabolism. For instance, malonyl-CoA, a physiological inhibitor of CPT I, can regulate the entry of fatty acids into the mitochondria, thereby controlling the rate of β-oxidation . Additionally, this compound can modulate the activity of other enzymes involved in lipid metabolism, influencing overall cellular energy homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can occur under certain experimental conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in mitochondrial respiration and energy production . These temporal effects are important considerations for in vitro and in vivo studies involving this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At physiological concentrations, this compound supports normal fatty acid metabolism and energy production. At high doses, this compound can lead to substrate overload, resulting in the accumulation of intermediate metabolites and potential toxicity . These threshold effects highlight the importance of carefully controlling this compound levels in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is a key intermediate in the β-oxidation pathway of fatty acids. It interacts with enzymes such as CPT I, CPT II, and CACT to facilitate the transport and oxidation of long-chain fatty acids . The metabolic flux through this pathway can be influenced by the availability of this compound and other cofactors, affecting overall energy production and metabolic homeostasis.
Transport and Distribution
Within cells, this compound is transported across the mitochondrial membranes by the CPT system and CACT . This transport is essential for the delivery of fatty acids into the mitochondria for β-oxidation. The distribution of this compound within tissues can vary, with higher concentrations observed in tissues with high energy demands, such as the heart and skeletal muscles.
Subcellular Localization
This compound is primarily localized within the mitochondria, where it plays a critical role in fatty acid metabolism. The transport of this compound into the mitochondria is facilitated by specific targeting signals and post-translational modifications that direct it to the appropriate compartments . This subcellular localization is essential for its function in energy production and metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoyl-carnitine is synthesized through the enzymatic reaction of palmitoyl-coenzyme A with carnitine. This reaction is catalyzed by the enzyme carnitine O-palmitoyltransferase . The reaction conditions typically involve an aqueous environment with a pH range of 7.0 to 8.0 and a temperature of around 37°C.
Industrial Production Methods: In industrial settings, palmitoyl-carnitine is produced using biotechnological methods that involve the fermentation of genetically modified microorganisms capable of expressing the carnitine O-palmitoyltransferase enzyme. The process includes the extraction and purification of the compound from the fermentation broth .
Types of Reactions:
Hydrolysis: The ester bond in palmitoyl-carnitine can be hydrolyzed by esterases to yield palmitic acid and carnitine.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen and enzymes such as acyl-coenzyme A dehydrogenase.
Hydrolysis: Typically occurs in an aqueous environment with the presence of esterases.
Major Products:
Oxidation: Acetyl-coenzyme A, NADH, and FADH2.
Hydrolysis: Palmitic acid and carnitine.
Scientific Research Applications
Palmitoyl-carnitine has a wide range of applications in scientific research:
Chemistry: Used as a substrate in studies of fatty acid metabolism and mitochondrial function.
Biology: Investigated for its role in cellular energy production and metabolic regulation.
Medicine: Explored for its potential therapeutic effects in conditions such as heart disease, diabetes, and neurodegenerative disorders
Industry: Utilized in the development of nanoliposomes for targeted drug delivery in cancer therapy.
Comparison with Similar Compounds
Acetyl-carnitine: Another ester derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.
Butyryl-carnitine: Involved in the transport of butyryl groups into the mitochondria.
Uniqueness of Palmitoyl-carnitine: Palmitoyl-carnitine is unique due to its specific role in the transport and metabolism of long-chain fatty acids, particularly palmitic acid. This specificity makes it a critical component in energy production in tissues with high metabolic demands .
Properties
IUPAC Name |
3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRQXKHMYMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895028 | |
Record name | Palmitoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935-18-8 | |
Record name | (±)-Palmitoyl carnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1935-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmitoylcarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001935188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALMITOYL CARNITINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8K6DKA8V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Palmitoylcarnitine exerts its effects through various mechanisms, primarily interacting with:
- Mitochondria: this compound is a long-chain acylcarnitine that can enter the mitochondria and undergo β-oxidation, influencing mitochondrial respiration and potentially inducing oxidative stress. [] Studies show it can inhibit complex IV of the electron transport chain, leading to increased reactive oxygen species (ROS) production and activation of reperfusion injury salvage kinases in cardiomyocytes. []
- Protein Kinase C (PKC): this compound has been shown to modulate PKC activity, particularly PKCβII. It decreases PKCβII autophosphorylation and disrupts the complex formation between PKCβII and its receptor RACK1, influencing downstream signaling pathways. [] It can also affect the expression, phosphorylation, and localization of the PKC substrate B-50 protein in neuroblastoma cells. []
- Cellular Membranes: Due to its amphiphilic nature, this compound can interact with cell membranes, potentially altering membrane fluidity and permeability. [] This interaction can influence ion channel activity, such as inhibiting the transient outward potassium current (Ito) in ventricular myocytes, potentially affecting cardiac excitability. [, ]
- Regulation of insulin signaling: this compound can interfere with insulin signaling by activating protein tyrosine phosphatase 1B (PTP1B), leading to dephosphorylation of the insulin receptor and reduced Akt phosphorylation, ultimately contributing to insulin resistance. []
- Influence on neuronal differentiation: this compound promotes differentiation in neuroblastoma cells, potentially through its effects on PKC activity and B-50 protein regulation. []
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